6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide
Description
6-Hydrazinyl-N,N-dimethylpyridine-3-carboxamide is a pyridine derivative characterized by a hydrazinyl substituent at the 6-position and a dimethylcarboxamide group at the 3-position of the pyridine ring. Its synthesis involves the reaction of 6-chloronicotinic acid with hydrazine to form 6-hydrazinenicotinic acid (1), followed by treatment with di-tert-butyl dicarbonate and triethylamine in dimethylformamide (DMF) to yield the Boc-protected intermediate (2) . The compound is commercially available as a research chemical (e.g., Ref: 10-F541934) , though its specific biological applications remain less documented compared to structurally related herbicides or kinase inhibitors.
Properties
IUPAC Name |
6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-12(2)8(13)6-3-4-7(11-9)10-5-6/h3-5H,9H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEULLYKKKDIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with hydrazine hydrate in the presence of a suitable solvent such as ethanol . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazones or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Catalytic Applications
The compound's ability to form complexes with transition metals such as copper, nickel, and cobalt is significant for its catalytic properties. These metal complexes can act as catalysts in various reactions, including:
- Coordination Chemistry : The ligand properties of 6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide enable it to stabilize metal ions, enhancing their reactivity.
- Organic Synthesis : It can participate in reactions involving carbonyls and imines, facilitating the synthesis of complex organic molecules.
Data Table: Catalytic Properties
| Property | Description |
|---|---|
| Ligand Type | Bidentate |
| Metal Complexes | Cu(II), Ni(II), Co(II) |
| Reaction Types | Oxidation, Reduction, Cross-coupling |
Recent studies suggest that this compound exhibits potential biological activities, particularly in oncology and virology:
- Antitumor Activity : Preliminary research indicates that this compound may possess cytotoxic effects against various cancer cell lines. For instance, studies have shown significant growth inhibition in melanoma (A375) and breast adenocarcinoma (MCF-7) cells.
- Antiviral Properties : Initial findings suggest activity against certain viral infections, although further research is needed to elucidate the mechanisms involved.
Case Study: Anticancer Activity
In a study assessing the anticancer potential of derivatives related to this compound, compounds were tested against five human cancer cell lines. The results indicated that certain derivatives exhibited a stronger cytotoxic effect than standard chemotherapeutics like 5-fluorouracil .
Interaction Studies
Molecular docking studies have been conducted to predict how this compound interacts with specific biological targets. These studies provide insights into its therapeutic potential by identifying binding affinities and interaction modes with proteins involved in cancer progression.
Data Table: Interaction Studies
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Focal Adhesion Kinase | -10.5 | Hydrogen Bonds |
| DNA Topoisomerase II | -9.8 | Hydrophobic Interactions |
Material Science Applications
The unique structural features of this compound also make it a candidate for applications in material science:
- Polymer Chemistry : Its ability to form stable complexes can be utilized in the development of new polymeric materials with enhanced properties.
- Nanotechnology : The compound can serve as a precursor for synthesizing nanomaterials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with various biomolecules, leading to the modulation of their activity. This compound can inhibit enzymes or disrupt cellular processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The pyridine-3-carboxamide core is shared among several compounds, but substituents at the 5- and 6-positions dictate their properties and applications. Key analogs include:
Biological Activity
6-Hydrazinyl-N,N-dimethylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₉H₁₄N₅O
- Molecular Weight : 202.24 g/mol
- Appearance : Yellow solid
- Melting Point : Approximately 180-181°C
The compound features a hydrazinyl group attached to a pyridine structure, which allows for diverse interactions with biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biomolecules. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Antitumor Activity : Preliminary studies indicate that it can induce apoptosis in cancer cells by disrupting cellular processes.
- Antimicrobial Properties : Investigations suggest potential efficacy against certain bacterial strains.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against multiple cancer cell lines, demonstrating promising results:
| Cell Line | IC₅₀ (µM) | Effectiveness |
|---|---|---|
| H460 (Lung Cancer) | 0.07 | Moderate to excellent antiproliferative activity |
| HT-29 (Colon Cancer) | 0.05 | High selectivity |
| MDA-MB-231 (Breast Cancer) | TBD | Under investigation |
These findings suggest that the compound could serve as a lead for the development of new anticancer agents.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that it may exhibit activity against various pathogens, although specific data on minimum inhibitory concentrations (MICs) is still being compiled.
Case Studies
-
Study on Antitumor Activity :
A study conducted by Zhang et al. utilized TRAP PCR-ELISA assays to evaluate the compound's effectiveness against several cancer cell lines. The results indicated that this compound showed notable inhibition rates, especially in lung and breast cancer models . -
Molecular Docking Studies :
Computational studies have predicted the binding affinity of this compound with key oncogenic targets. These studies provide insights into its potential mechanisms of action and guide further experimental validation . -
Synergistic Effects :
Research has explored the combination of this compound with existing chemotherapeutic agents, revealing enhanced efficacy against resistant cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for 6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide, and what analytical methods validate its purity?
- Methodological Answer : Synthesis typically involves functionalizing pyridine precursors via nucleophilic substitution or coupling reactions. For example, hydrazine derivatives can be introduced at the 6-position of pyridine rings using palladium-catalyzed cross-coupling or condensation reactions under inert atmospheres. Post-synthesis, purity is validated via:
Q. How can researchers optimize reaction conditions for introducing the hydrazinyl group in pyridine derivatives?
- Methodological Answer : Key parameters include:
- Temperature : Controlled heating (e.g., 80–120°C) to avoid decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of hydrazine .
- Catalysts : Use Pd(PPh₃)₄ or CuI for cross-coupling reactions.
- Design of Experiments (DoE) can systematically vary factors (e.g., molar ratios, reaction time) to identify optimal conditions .
Advanced Research Questions
Q. What strategies address conflicting bioactivity data in studies of hydrazinyl-pyridine carboxamides?
- Methodological Answer : Contradictions may arise from:
- Structural analogs : Subtle differences (e.g., substituent positioning) alter bioactivity. Compare data across analogs (e.g., 6-amino vs. 6-hydrazinyl derivatives) .
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive/negative controls.
- Meta-analysis : Aggregate data from multiple studies to identify trends or outliers .
Q. How can the binding mechanism of this compound with enzymes be determined?
- Methodological Answer : Use multi-technique approaches:
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve binding modes .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD, on/off rates).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Q. What computational methods are suitable for predicting the reactivity of hydrazinyl-pyridine derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions and conformational stability.
- Docking studies : Use software like AutoDock to screen against protein targets (e.g., antimicrobial enzymes) .
Data Analysis and Experimental Design
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Synthesize analogs : Modify substituents (e.g., N,N-dimethyl vs. diethyl carboxamide) and evaluate bioactivity.
- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., logP, steric bulk) with activity .
- In silico QSAR models : Train models on existing datasets to predict novel derivatives .
Q. What analytical techniques resolve challenges in characterizing hydrazinyl group stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
